3-amino-4-[5-(2-amino-4-carbamimidoyl-phenoxy)pentoxy]benzenecarboximi damide 3-amino-4-[5-(2-amino-4-carbamimidoyl-phenoxy)pentoxy]benzenecarboximi damide
Brand Name: Vulcanchem
CAS No.: 124076-62-6
VCID: VC0044137
InChI: InChI=1S/C19H26N6O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9,20-21H2,(H3,22,23)(H3,24,25)
SMILES: C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N
Molecular Formula: C19H26N6O2
Molecular Weight: 370.4 g/mol

3-amino-4-[5-(2-amino-4-carbamimidoyl-phenoxy)pentoxy]benzenecarboximi damide

CAS No.: 124076-62-6

Main Products

VCID: VC0044137

Molecular Formula: C19H26N6O2

Molecular Weight: 370.4 g/mol

3-amino-4-[5-(2-amino-4-carbamimidoyl-phenoxy)pentoxy]benzenecarboximi damide - 124076-62-6

CAS No. 124076-62-6
Product Name 3-amino-4-[5-(2-amino-4-carbamimidoyl-phenoxy)pentoxy]benzenecarboximi damide
Molecular Formula C19H26N6O2
Molecular Weight 370.4 g/mol
IUPAC Name 3-amino-4-[5-(2-amino-4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
Standard InChI InChI=1S/C19H26N6O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9,20-21H2,(H3,22,23)(H3,24,25)
Standard InChIKey VFOFCLHDSYTAFT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N
Canonical SMILES C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N
Synonyms 3-amino-4-[5-(2-amino-4-carbamimidoyl-phenoxy)pentoxy]benzenecarboximi damide
PubChem Compound 147797
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator